molecular formula C18H22FN3O3 B2446267 N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1190556-72-9

N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2446267
CAS No.: 1190556-72-9
M. Wt: 347.39
InChI Key: VTNXLXWCRVTWDK-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C18H22FN3O3 and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

A study by (Apaydın et al., 2020) explored the antiviral potential of spirothiazolidinone derivatives, closely related to the compound . Certain derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the compound's potential in antiviral research.

Anticonvulsant Potential

(Li et al., 2015) investigated derivatives of N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide, related to the specified compound, for their anticonvulsant activities. Some derivatives exhibited promising activities in anticonvulsant models, suggesting the potential of similar compounds in neurological research.

Antihypertensive Effects

Research conducted by (Caroon et al., 1981) on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to the specified compound, demonstrated their potential as antihypertensive agents, particularly in treating spontaneous hypertensive rats.

Tachykinin NK2 Receptor Antagonism

Studies by (Smith et al., 1995) and (Smith et al., 1995) identified spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These findings suggest the relevance of similar compounds in respiratory and neurological disorders.

Supramolecular Arrangements

Research by (Graus et al., 2010) on cyclohexane-5-spirohydantoin derivatives revealed insights into the supramolecular arrangements of similar compounds, indicating their potential in material science and crystallography.

Positive Inotropic Agents

(Ye et al., 2011) synthesized N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides, showing that some derivatives exhibited significant positive inotropic activity, suggesting potential applications in cardiovascular research.

Peripheral Benzodiazepine Receptor Agonists

(Okuyama et al., 1999) evaluated compounds similar to the specified chemical as selective agonists for the peripheral benzodiazepine receptor, indicating their potential in neuropharmacology.

Antibacterial Activity

(Borad et al., 2015) synthesized and tested derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3,2’-thiazolidin]-3'-yl)amino)acetamide for antibacterial activity, pointing towards potential applications in antibacterial research.

Neuroinflammation Imaging

(Fujinaga et al., 2018) developed novel radiotracers for PET imaging of translocator protein in ischemic brain, suggesting the use of structurally related compounds in neuroimaging and inflammation studies.

Anticancer Evaluation

(Lagisetty et al., 2013) synthesized a derivative of EF24, a structurally similar compound, and evaluated its anticancer properties, indicating potential applications in cancer research.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-12-6-8-18(9-7-12)16(24)22(17(25)21-18)11-15(23)20-10-13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNXLXWCRVTWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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